Woodfordin A

Description

Contextualization within Medicinal Plants and Phytochemistry

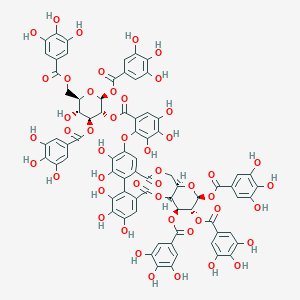

Woodfordin A is a complex polyphenolic compound that has garnered significant attention in the field of natural product research. It belongs to a class of compounds known as macrocyclic trimeric ellagitannins. These are a specialized group of tannins characterized by their large, ring-like structures. Phytochemistry, the study of chemicals derived from plants, has identified Woodfordin A as a key bioactive constituent in certain medicinal plants. Its intricate structure, composed of three glucose units linked by valoneoyl and dehydrohexahydroxydiphenoyl groups, presents a fascinating subject for chemical analysis and synthesis. The study of such complex natural products is crucial for discovering new therapeutic agents and understanding the chemical ecology of medicinal plants.

The investigation into compounds like Woodfordin A is deeply rooted in the historical use of plants in traditional medicine. ijpsonline.com The isolation and structural elucidation of these molecules allow scientists to correlate traditional medicinal uses with specific chemical entities, paving the way for evidence-based applications. The presence of multiple hydroxyl groups and a rigid macrocyclic framework in Woodfordin A contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry research.

Significance of Woodfordia fruticosa as a Botanical Source

The primary botanical source of Woodfordin A is Woodfordia fruticosa, a woody medicinal shrub belonging to the Lythraceae family, commonly known as the "fire flame bush". ijpsonline.comnih.gov This plant has a long and well-documented history of use in traditional Indian medicine systems like Ayurveda, Unani, and Siddha. ijpsonline.comnih.gov Different parts of the plant, particularly the flowers, are used to treat a wide range of ailments, including dysentery, ulcers, and inflammatory conditions. ijpsonline.comijpsonline.comijpsr.com

The flowers of Woodfordia fruticosa are particularly rich in tannins and flavonoids, with Woodfordin A being a prominent constituent. researchgate.net The plant's therapeutic properties are largely attributed to its rich phytochemical profile. ijpsonline.com However, the indiscriminate use of W. fruticosa from its wild habitats, coupled with poor seed viability, has led to it being listed as an endangered species. nih.gov This underscores the importance of sustainable sourcing and biotechnological approaches for the production of its valuable compounds. nih.gov

Overview of Research Trajectories for Complex Polyphenolic Compounds

The study of complex polyphenolic compounds like Woodfordin A follows several key research trajectories. Initially, the focus is on the isolation and structural characterization of these molecules from their natural sources. This often involves sophisticated chromatographic and spectroscopic techniques to determine their intricate three-dimensional structures.

Once the structure is known, research expands to investigate the compound's biological activities. mdpi.com For polyphenols, this typically includes assessing their antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. phytojournal.comsaspublishers.com These studies often involve in vitro assays and, in some cases, in vivo animal models to understand the compound's mechanism of action at a molecular level. phytojournal.com

Detailed Research Findings

Woodfordin A has been the subject of various scientific investigations to elucidate its chemical properties and biological potential.

Chemical Properties of Woodfordin A

| Property | Value | Source |

| Molecular Formula | C₇₅H₅₆O₄₈ | nih.gov |

| Molecular Weight | 1725.2 g/mol | nih.gov |

| IUPAC Name | [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.0²,⁷.0¹⁰,¹⁵]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate | nih.gov |

| CAS Number | 127243-65-6 | nih.gov |

Reported Biological Activities of Woodfordin A

| Activity | Findings | Source |

| Antitumor Activity | Exhibits potent host-mediated antitumor activity by stimulating immune responses, such as the production of interleukin-1 (IL-1) in macrophages. | |

| Antioxidant Activity | Demonstrates significant antioxidant properties, which are crucial for neutralizing free radicals. | |

| Anti-inflammatory Activity | Has been shown to inhibit enzymes involved in inflammation. | |

| Antimicrobial Activity | Methanolic extracts containing Woodfordin A have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. |

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDRVRFMJDNTKX-GBDOURBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H56O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155484 | |

| Record name | Woodfordin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1725.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127243-65-6 | |

| Record name | Woodfordin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Woodfordin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Purification Methodologies for Woodfordin a

Extraction Techniques from Plant Material

The initial step in obtaining Woodfordin A involves its extraction from the plant matrix. This process aims to liberate the compound from the plant cells into a solvent.

Solvent extraction is a fundamental technique for isolating Woodfordin A. The choice of solvent is critical and is based on the polarity and solubility of the target compound.

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period. researchgate.net For instance, 400g of dried leaves of Woodfordia fruticosa were soaked in 2 liters of 95% methanol (B129727) for two weeks at room temperature with occasional stirring to yield a crude extract. mdpi.com

Soxhlet Extraction: This method provides a more efficient extraction by continuously passing a fresh solvent over the plant material. nih.gov A 400g batch of dried Woodfordia fruticosa leaves yielded 35.6g of crude extract (8.9% w/w) after 72 hours of continuous Soxhlet extraction with methanol. researchgate.net

Reflux-Assisted Extraction: This technique utilizes heating to increase the extraction efficiency. A setup using a Friedrich condenser with ethanol (B145695) at 80°C and 250 rpm agitation for 30 hours has been shown to achieve near-complete extraction of Woodfordin A. libretexts.org

Solvent Selection: Methanol and ethanol are the most commonly used solvents for extracting polyphenolic compounds like Woodfordin A. nih.gov Hydroalcoholic mixtures, such as 80% acetone (B3395972) or methanol/water solutions, are also effective as water helps to swell the plant material, increasing the contact surface for the solvent. nih.govfoodandnutritionresearch.net The selection of the solvent system is crucial, as it directly impacts the yield and purity of the extracted compound.

To maximize the yield of Woodfordin A, several extraction parameters can be optimized. These include the solvent-to-material ratio, extraction temperature, and extraction time. smolecule.commdpi.com Response surface methodology (RSM) is a statistical approach often used to determine the optimal conditions for these parameters. foodsciencejournal.comukm.my For example, studies have shown that varying the ethanol concentration, extraction time, and temperature can significantly enhance the recovery of bioactive compounds. mdpi.commdpi.com

| Parameter | Optimized Value/Range | Rationale |

| Solvent Concentration | 55% ethanol; 48.07% acetone | Balances solubility of the compound with minimizing co-extraction of impurities. foodsciencejournal.comukm.my |

| Solvent-to-Material Ratio | 36:1 | Ensures sufficient solvent to fully saturate the plant material and facilitate diffusion. foodsciencejournal.com |

| Extraction Temperature | 39.57°C - 59°C | Increases solubility and diffusion rates, but higher temperatures can risk thermal degradation. foodsciencejournal.com |

| Extraction Time | 60 - 73.78 minutes | Allows for sufficient contact time for the solvent to penetrate the plant matrix and extract the compound. foodsciencejournal.comukm.my |

Table 1: Optimized Extraction Parameters for Polyphenols (General)

Solvent Extraction Methods

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating Woodfordin A from these other components. longdom.org

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase. rnlkwc.ac.inirejournals.com

Silica (B1680970) Gel Column Chromatography: This is a standard method for the initial purification of Woodfordin A. The crude extract is loaded onto a column packed with silica gel, and a gradient elution system is used to separate the compounds. For instance, a gradient of chloroform:methanol:water, starting from a ratio of 90:9:1 and gradually increasing in polarity to 70:25:5, has been successfully employed. The fractions are often monitored by Thin-Layer Chromatography (TLC).

Sephadex LH-20 Column Chromatography: This type of size-exclusion chromatography is effective in separating Woodfordin A from other flavonoids and simple phenolics. A mobile phase of methanol:water (1:1) is typically used.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of Woodfordin A to achieve high purity. uhplcs.comknauer.net

Preparative HPLC: This is a powerful tool for isolating pure compounds from complex mixtures. nih.gov Reversed-phase HPLC is a commonly used mode for the purification of natural products like Woodfordin A. nih.gov Optimized mobile phases, such as acetonitrile (B52724)/water gradients, can achieve baseline separation with a purity of ≥95% peak area.

For highly complex mixtures or to improve separation efficiency, advanced chromatographic techniques can be utilized.

Comprehensive Two-Dimensional Liquid Chromatography (LC×LC): This technique combines two different liquid chromatography methods to achieve a much higher resolving power and peak capacity than one-dimensional chromatography. fiveable.mewur.nl This can be particularly useful for separating isomeric compounds or those with very similar polarities.

| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Silica Gel Column Chromatography | Silica gel (60–120 mesh) | Gradient of Chloroform:Methanol:Water (e.g., 90:9:1 to 70:25:5) | Initial purification and fractionation of crude extract. |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol:Water (1:1) | Separation from flavonoids and simple phenolics. |

| Preparative HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradients | Final purification to achieve high purity (≥95%). |

Table 2: Chromatographic Methods for Woodfordin A Purification

High-Performance Liquid Chromatography (HPLC) Techniques

Contemporary Innovations in Isolation Processes

The isolation of complex macrocyclic ellagitannins such as Woodfordin A presents significant challenges due to their high polarity, large molecular weight, and potential for degradation. While traditional methods involving solvent extraction and open-column chromatography remain fundamental, contemporary innovations have focused on increasing efficiency, improving purity, and reducing processing time and solvent consumption. These advanced techniques are pivotal in obtaining high-purity Woodfordin A for research and potential applications.

Ultrasound-Assisted Extraction (UAE)

A significant innovation in the initial extraction phase is the application of Ultrasound-Assisted Extraction (UAE). This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, disrupting them and enhancing the release of phytochemicals. Emerging studies indicate that UAE can substantially decrease both the extraction time and the amount of solvent needed for Woodfordin A. Preliminary trials using 40 kHz ultrasound with methanol at 50°C achieved an 85% recovery of Woodfordin A in just 2 hours, a marked improvement over conventional methods that can take over 24 hours. This efficiency minimizes the risk of thermal degradation associated with prolonged heating in methods like Soxhlet extraction.

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) and its high-speed variant (HSCCC) represent a significant leap forward in the purification of natural products. mdpi.com CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating complications such as irreversible adsorption, deactivation of target compounds, and peak tailing that can occur with silica or other solid-phase columns. mdpi.com This makes it particularly well-suited for the separation of polar and delicate molecules like tannins.

The technique relies on partitioning compounds between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil. aocs.org HSCCC has been successfully employed to isolate various hydrolyzable tannins with high purity. For instance, chebulagic acid and chebulinic acid were isolated from Terminalia chebula with purities of 95.3% and 96.1%, respectively, in a single step from a crude extract. nih.gov Another study successfully used HSCCC to separate four different tannins from Potentilla parvifolia, achieving purities of over 95% for each compound. tandfonline.com These examples highlight the potential of HSCCC for efficiently purifying complex tannins like Woodfordin A from crude plant extracts.

Centrifugal Partition Chromatography (CPC)

Similar to CCC, Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatographic technique that uses centrifugal force to hold the stationary liquid phase in place while the mobile phase flows through it. plantaanalytica.com This method provides high loading capacity and resolution, making it effective for the preparative-scale isolation of polar natural products. plantaanalytica.comresearchgate.net

Notably, CPC has been specifically applied to the fractionation of macrocyclic hydrolyzable tannin oligomers from Woodfordia fruticosa flowers, the primary source of Woodfordin A. scribd.com In these studies, CPC was instrumental in separating highly polar oligomers, including woodfordins C-F, which are structurally related to Woodfordin A. scribd.com More recent research from 2024 demonstrates the power of CPC, often combined with preparative HPLC as a final step, to isolate numerous hydrolyzable tannins from complex wood extracts, even leading to the discovery of previously undescribed compounds. nih.govacs.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique frequently used as a final "polishing" step in an isolation workflow. lcms.cz While traditional column chromatography is excellent for initial fractionation, Prep-HPLC provides the high efficiency needed to separate structurally similar compounds and achieve very high purity levels, often exceeding 99%. It is commonly used to purify fractions that have been first separated by techniques like CPC or HSCCC. acs.orgresearchgate.net For Woodfordin A, Prep-HPLC can effectively separate it from other co-extracted flavonoids and simple phenolics, yielding a final product of exceptional purity, albeit with potentially lower recovery compared to initial chromatographic steps.

Comparative Analysis of Purification Methods

The choice of purification method depends on a balance of desired purity, recovery rate, and processing time. Innovations offer significant advantages over purely traditional approaches.

Table 1: Purification Metrics for Woodfordin A

| Method | Purity (%) | Recovery (%) | Time (h) |

|---|---|---|---|

| Silica Column Chromatography | 92 | 68 | 12 |

| Sephadex LH-20 | 95 | 72 | 8 |

| Preparative HPLC | 99 | 60 | 6 |

Data derived from a comparative analysis of purification techniques.

Table 2: Example of Tannin Isolation using High-Speed Counter-Current Chromatography (HSCCC) from Potentilla parvifolia

| Compound | Yield from 120 mg Crude Sample (mg) | Purity (%) |

|---|---|---|

| Procyanidin B3 | 18.8 | 98.3 |

| Procyanidin B6 | 9.8 | 97.2 |

| Procyanidin B7 | 9.1 | 99.0 |

| 2,3,4,6-tetra-O-galloyl-D-glucose | 6.9 | 95.2 |

Results from a single HSCCC run, demonstrating the technique's efficiency in separating multiple tannins with high purity. tandfonline.com

Biosynthetic Pathways and Regulation of Woodfordin a

Precursor Identification and Metabolic Flux Analysis

The foundational precursors for the biosynthesis of Woodfordin A are derived from the shikimate pathway. The primary building block is gallic acid, which itself is formed from the pathway intermediate 3-dehydroshikimic acid. nih.gov This conversion is a critical branching point from primary metabolism to the specialized synthesis of hydrolysable tannins.

The initial and essential step in the formation of all hydrolysable tannins is the esterification of gallic acid with a glucose molecule, typically from UDP-glucose, to produce 1-O-galloyl-β-D-glucose, also known as β-glucogallin. nih.govplos.org This molecule serves as a central intermediate, acting as both an acyl acceptor and a galloyl donor in subsequent reactions. nih.gov Through a series of galloylation steps, β-glucogallin is converted into 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.gov

Woodfordin A is a dimer, and its immediate precursor is believed to be Tellimagrandin II, which is formed from the oxidative coupling of two adjacent galloyl groups on 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.govmdpi.com Two molecules of Tellimagrandin II then undergo intermolecular oxidative coupling to form dimeric ellagitannins. mdpi.com While specific metabolic flux analysis for Woodfordin A is not extensively documented, studies on related hydrolysable tannins in plants like strawberries and walnuts provide insights. acs.orgoup.com These studies highlight the diversion of carbon flux from the primary shikimate and phenylpropanoid pathways towards the synthesis of these complex polyphenols. oup.commdpi.com

| Precursor/Intermediate | Role in Biosynthesis |

| 3-Dehydroshikimic Acid | Direct precursor for Gallic Acid formation. nih.gov |

| Gallic Acid | The fundamental phenolic acid building block of hydrolysable tannins. nih.gov |

| UDP-Glucose | Provides the glucose core for the initial esterification with gallic acid. plos.org |

| β-Glucogallin | The first key intermediate, formed from gallic acid and glucose. nih.govplos.org |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose | A key intermediate formed by sequential galloylation of β-glucogallin. nih.gov |

| Tellimagrandin II | A monomeric ellagitannin precursor formed by oxidative coupling of galloyl groups on pentagalloylglucose (B1669849). nih.govmdpi.com |

Enzymatic Mechanisms in Woodfordin A Biogenesis

The biosynthesis of Woodfordin A is governed by the coordinated action of several enzyme families.

Shikimate Dehydrogenase (SDH) : This enzyme catalyzes the conversion of 3-dehydroshikimic acid to gallic acid. acs.org Studies in walnuts and Eucalyptus have identified specific SDH genes whose protein products facilitate this reaction. nih.govacs.org

UDP-Glycosyltransferases (UGTs) : Specifically, enzymes from the UGT84 family are responsible for the crucial first step of hydrolysable tannin synthesis: the formation of β-glucogallin from gallic acid and UDP-glucose. nih.govplos.org UGTs such as UGT84A23 and UGT84A24 in pomegranate have been confirmed to have this function. plos.org

Galloyltransferases : These enzymes are responsible for the subsequent galloylation steps that convert β-glucogallin to 1,2,3,4,6-penta-O-galloyl-β-D-glucose, using β-glucogallin as the galloyl donor. nih.gov In strawberry, serine carboxypeptidase-like acyltransferases (SCPL-ATs) have been identified as hydrolysable tannin synthases that catalyze this continuous galloylation. oup.com

Laccases : These copper-containing oxidoreductases are proposed to catalyze the oxidative coupling reactions that are characteristic of ellagitannins. nih.gov They are believed to be responsible for the intramolecular C-C coupling of galloyl groups in pentagalloylglucose to form the hexahydroxydiphenoyl (HHDP) group found in tellimagrandin II, and subsequently, the intermolecular C-O coupling that leads to the formation of dimeric structures like Woodfordin A. nih.govmdpi.com

| Enzyme Class | Specific Role in Biosynthesis | Example Organism of Study |

| Shikimate Dehydrogenase (SDH) | Catalyzes the formation of gallic acid from 3-dehydroshikimic acid. acs.org | Walnut, Eucalyptus nih.govacs.org |

| UDP-Glycosyltransferases (UGT84 family) | Catalyzes the synthesis of β-glucogallin from gallic acid and UDP-glucose. plos.org | Pomegranate, Grape, Tea, Oak plos.org |

| Galloyltransferases (e.g., SCPL-ATs) | Catalyze the sequential addition of galloyl groups to form polygalloylglucoses. nih.govoup.com | Strawberry oup.com |

| Laccases (Phenol oxidases) | Catalyze intramolecular and intermolecular oxidative coupling to form ellagitannin structures. nih.govmdpi.com | Tellima grandiflora mdpi.com |

Genetic and Transcriptomic Studies of Biosynthetic Genes

While specific genetic and transcriptomic studies focusing exclusively on Woodfordin A are limited, research on plants rich in hydrolysable tannins has shed light on the regulatory networks involved. acs.orgoup.com Combined transcriptomic and metabolomic analyses in walnut and strawberry have successfully identified candidate genes involved in tannin biosynthesis. acs.orgoup.com

In walnut, co-expression analysis identified three genes encoding shikimate dehydrogenases (SDHs) and four genes for UDP-glycosyltransferases (UGTs) that were functionally confirmed to be involved in the biosynthesis of gallic acid and β-glucogallin, respectively. acs.org Similarly, in strawberry, a "galloylation-degalloylation cycle" was proposed, identifying UGT84A22, serine carboxypeptidase-like acyltransferases (SCPL-ATs), and carboxylesterases (CXEs) as key regulators of hydrolysable tannin accumulation. oup.com

Transcriptome studies are considered a valuable tool for identifying the genes responsible for secondary metabolite pathways. medcraveonline.com Such studies on Woodfordia fruticosa or related species could reveal the specific gene clusters and transcription factors (e.g., MYB, bHLH, WD40 proteins) that regulate the expression of the biosynthetic genes for Woodfordin A. mdpi.commedcraveonline.com

Biotechnological Approaches for Enhanced Production

The significant biological activities of Woodfordin A have driven interest in biotechnological methods to ensure a sustainable and enhanced supply, mitigating the over-harvesting of wild plants like Woodfordia fruticosa. nih.govresearchgate.net

Micropropagation offers a viable alternative for the large-scale production of Woodfordia fruticosa. nih.govgoogle.com Protocols have been developed for the clonal propagation of this plant using nodal explants on Murashige and Skoog (MS) medium. researchgate.netresearchgate.net

Studies have optimized hormone concentrations to enhance shoot multiplication. For instance, MS medium supplemented with 6-benzylaminopurine (B1666704) (BAP) has been shown to induce a high frequency of axillary shoot bud development. researchgate.net One study found that MS medium with 17.70 µM BA resulted in the highest regeneration, producing up to 35 multiple shoots per explant. researchgate.netresearchgate.net Furthermore, research indicates that using liquid media in shaking incubators can significantly increase shoot multiplication rates compared to traditional semi-solid media. google.com Callus cultures of W. fruticosa have also been established, and LC-MS analysis has confirmed the presence of key polyphenolic precursors like gallic acid, glucogallin, and 1,2,3,4,6-pentagalloyl glucose in the callus extract, indicating the potential for producing Woodfordin A or its precursors in undifferentiated cell cultures. researchgate.net

| Explant Type | Culture Medium | Key Growth Regulators | Outcome |

| Nodal Segments | Murashige and Skoog (MS) | 17.70 µM 6-benzyladenine (BA) | 35 ± 1.65 multiple shoots per explant. researchgate.netresearchgate.net |

| Nodal Segments | Schenk and Hildebrandt (SH) | 0.2 mg/l 6-benzylaminopurine (BAP) | 88% frequency of axillary shoot bud development. researchgate.net |

| Apical Leaf Explants | Murashige and Skoog (MS) | 0.25 mg/l 2,4,5-T and 0.10 mg/l 6-BAP | Callus generation containing precursors like gallic acid and pentagalloyl glucose. researchgate.net |

| Shoots | Half-strength MS | 4.90 µM Indole-3-butyric acid (IBA) | 90% rooting of in vitro regenerated shoots. researchgate.netiosrjournals.org |

Elicitation is a powerful biotechnological strategy to enhance the production of secondary metabolites in plant cell and organ cultures. nih.govnih.gov This technique involves the application of biotic or abiotic elicitors that trigger plant defense responses, often leading to an upregulation of specific biosynthetic pathways. mdpi.com

While specific elicitation studies for Woodfordin A are not widely reported, the principles are applicable. Hairy root cultures are often preferred for elicitation due to their genetic stability and high growth rates. nih.govnih.gov Abiotic elicitors (e.g., metal ions, salts) and biotic elicitors (e.g., yeast extract, fungal extracts, chitosan) can be used. mdpi.com For example, methyl jasmonate (MeJA), a well-known phytohormone elicitor, has been shown to significantly increase the production of other secondary metabolites like ursolic and rosmarinic acids in hairy root cultures. peerj.com The application of such elicitors to W. fruticosa cultures could potentially stimulate the activity of key enzymes like SDH and laccases, thereby increasing the metabolic flux towards Woodfordin A biosynthesis. researchgate.netnih.gov Optimization of elicitor type, concentration, and exposure time is crucial for maximizing product yield. nih.gov

Synthetic Chemistry of Woodfordin a and Analogues

Total Synthesis Strategies for Complex Natural Products

The total synthesis of exceptionally complex natural products like Woodfordin A serves as a benchmark for the capabilities of modern organic chemistry. It necessitates the development of highly selective and efficient reactions to construct the elaborate molecular framework.

Retrosynthetic Analysis of Woodfordin A Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgfiveable.me For a molecule as complex as Woodfordin A, this process is crucial for devising a viable synthetic route. The general approach involves identifying key strategic bonds and functional groups that can be disconnected to reveal precursor molecules. fiveable.me

The Woodfordin A scaffold is a macrocyclic trimeric ellagitannin. A logical retrosynthetic approach would involve the following key disconnections:

Macrocyclization: The large macrocycle can be disconnected at one of the ester linkages, linearizing the trimeric structure. This simplifies the target to a linear oligomer.

Inter-unit Linkages: The bonds connecting the three monomeric units, which are typically ester or ether linkages, can be disconnected to yield protected monomers or dimers.

Glycosidic Bonds: The linkages between the galloyl/ellagitannin moieties and the glucose core can be broken, leading to the individual components: a glucose derivative and various substituted gallic acid derivatives.

This deconstruction process ultimately leads to relatively simple and often commercially available starting materials, such as D-glucose and gallic acid. The challenge then lies in the forward synthesis, reassembling these components with the correct stereochemistry and regiochemistry.

Key Stereoselective Transformations

The synthesis of Woodfordin A, with its numerous chiral centers, demands a high degree of stereocontrol. Stereoselective synthesis focuses on methods that preferentially form one stereoisomer over others. nih.govamazon.com Several key stereoselective transformations are critical in the synthesis of the building blocks and their subsequent assembly:

Asymmetric Dihydroxylation: This reaction, often employing Sharpless asymmetric dihydroxylation, can introduce two adjacent hydroxyl groups with a specific stereochemistry, which is essential for creating the chiral polyol core derived from glucose. nih.gov

Glycosylation Reactions: The formation of the glycosidic bonds between the glucose core and the tannin moieties must be stereoselective to achieve the correct anomeric configuration (α or β). This is often controlled by the choice of glycosyl donor, promoter, and reaction conditions.

Stereoselective Reductions: The reduction of ketone or aldehyde functionalities to alcohols often requires stereoselective reagents to produce the desired stereoisomer.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature, such as D-glucose, as starting materials. The inherent chirality of these molecules is then transferred throughout the synthetic sequence to control the stereochemistry of the final product. nih.gov

The development and application of these stereoselective methods are paramount to successfully navigating the complex stereochemical landscape of Woodfordin A. rsc.org

Challenges and Advances in Polycyclic Tannin Synthesis

The synthesis of polycyclic tannins like Woodfordin A is fraught with challenges:

Macrocyclization: Forming large rings is often entropically disfavored and can lead to oligomerization or polymerization instead of the desired intramolecular cyclization. High-dilution conditions are typically employed to favor macrocyclization.

Protecting Group Strategy: The numerous hydroxyl groups on the glucose and galloyl units must be selectively protected and deprotected throughout the synthesis. This requires a complex and orthogonal protecting group strategy to avoid unwanted side reactions.

Oxidative Coupling: The formation of the biaryl bonds in ellagitannins through oxidative coupling can be low-yielding and produce regioisomeric mixtures.

Purification: The high molecular weight and polarity of tannins, along with the potential for complex mixtures of isomers, make purification by standard chromatographic techniques challenging. ishs.org

Despite these hurdles, significant advances have been made. The development of new and more efficient coupling reagents, advances in purification techniques like counter-current chromatography, and a deeper understanding of the factors controlling macrocyclization have all contributed to the progress in this field.

Semisynthesis Approaches from Related Natural Products

Given the immense challenge of total synthesis, semisynthesis presents a more practical alternative for accessing Woodfordin A and its analogues. wikipedia.org Semisynthesis involves the chemical modification of a naturally occurring compound that is structurally related to the target molecule. nih.gov

For Woodfordin A, a potential semisynthetic strategy could involve isolating a structurally similar and more abundant natural tannin, such as oenothein B, and then performing chemical transformations to convert it into Woodfordin A. nih.gov This could involve, for example, the selective addition of another galloyl or ellagitannin unit to a dimeric precursor. This approach can significantly reduce the number of synthetic steps and may provide a more efficient route to the desired compound. wikipedia.org

Design and Chemical Synthesis of Woodfordin A Analogues

The synthesis of analogues of natural products is a powerful tool for understanding structure-activity relationships and for developing new therapeutic agents with improved properties. nih.govscirp.org

Structural Modifications and Derivatization Strategies

The complex structure of Woodfordin A offers numerous possibilities for structural modification. Key strategies for creating analogues include:

Modification of the Galloyl Groups: The hydroxyl groups on the galloyl moieties can be alkylated, acylated, or glycosylated to probe their importance for biological activity.

Variation of the Macrocycle Size: Synthesizing analogues with smaller or larger macrocycles can provide insights into the role of the ring size on the molecule's conformation and biological function.

Replacement of the Glucose Core: The central glucose unit can be replaced with other sugars or even non-carbohydrate linkers to explore the structural requirements of the scaffold.

Alteration of the Inter-unit Linkages: The ester linkages connecting the monomeric units could be replaced with more stable ether or amide bonds to create analogues with improved metabolic stability.

Preclinical Pharmacological Investigations of Woodfordin a

Mechanistic Studies of Antimicrobial Activity

Woodfordin A, a macrocyclic ellagitannin, has been a subject of investigation for its potential antimicrobial properties. The following sections detail the current understanding of its activity against various microorganisms based on available preclinical research.

Antibacterial Action against Gram-Positive Organisms (e.g., Staphylococcus aureus)

Research has indicated that extracts containing Woodfordin A and related flavonoids possess activity against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanisms of action include the ability of these compounds to form complexes with bacterial cell walls and inhibit crucial enzymes. rsc.org For instance, a related compound, Woodfordin C, has been shown to inhibit DNA topoisomerase II, an enzyme vital for DNA replication. rsc.org Furthermore, studies on other gallate derivatives have demonstrated potent inhibition of bacterial DNA gyrase, another essential enzyme for bacterial survival. nih.gov

Some studies have explored the ability of compounds isolated from Woodfordia species to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). This inhibition is thought to be achieved by remodeling the bacterial metabolism, including central carbon metabolism and glutamine biosynthesis, leading to abnormal cell formation. frontiersin.org

| Organism | Compound/Extract | Observed Effect | Potential Mechanism |

| Staphylococcus aureus | Methanolic extracts containing Woodfordin A | Inhibition of growth | Complexation with bacterial cell walls; Enzyme inhibition. rsc.org |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Galloyl-Flavonoid Glycosides from Woodfordia uniflora | Inhibition of biofilm formation. frontiersin.org | Remodeling of central carbon metabolism and glutamine biosynthesis. frontiersin.org |

| Staphylococcus aureus | Woodfordin C | Inhibition of DNA topoisomerase II. rsc.org | Enzyme inhibition. rsc.org |

| Staphylococcus aureus | Digallic acid and other gallate derivatives | Potent inhibition of DNA gyrase. nih.gov | Competitive inhibition of enzyme activity. nih.gov |

Antibacterial Action against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

The activity of Woodfordin A and associated compounds extends to Gram-negative bacteria. The complex outer membrane of Gram-negative organisms typically presents a significant barrier to many antimicrobial agents. However, extracts from Woodfordia fruticosa have demonstrated inhibitory effects against both Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The proposed mechanism for flavonoids, a class of compounds found in these extracts, involves their ability to complex with bacterial cell walls. rsc.org Additionally, the inhibition of DNA gyrase by gallate derivatives is a relevant mechanism against Gram-negative bacteria, as this enzyme is crucial for their DNA replication. nih.govpatsnap.com

| Organism | Compound/Extract | Observed Effect | Potential Mechanism |

| Escherichia coli | Methanolic extract of Woodfordia fruticosa | Zone of inhibition. researchgate.net | Complexation with bacterial cell walls; Enzyme inhibition. rsc.org |

| Pseudomonas aeruginosa | Methanolic extract of Woodfordia fruticosa | Zone of inhibition. researchgate.net | Complexation with bacterial cell walls; Enzyme inhibition. rsc.org |

| Escherichia coli | Woodfordin C | Reported activity. mdpi-res.com | Inhibition of DNA synthesis. mdpi.com |

| Escherichia coli | Gallate derivatives | Inhibition of DNA gyrase and topoisomerase IV. rsc.orgnih.gov | ATP competitive inhibition of DNA gyrase. nih.gov |

Antifungal Action (e.g., Saccharomyces cerevisiae, Aspergillus niger)

The antifungal potential of Woodfordin A and its analogs has also been explored. Research on Woodfordin C has indicated inhibitory activity against fungal isolates, although the concentrations required were relatively high, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 5000 μg/mL. mdpi-res.com The specific mechanisms underlying the antifungal action of Woodfordin A are not as well-defined as its antibacterial effects. General antifungal mechanisms of plant-derived compounds can include disruption of the cell membrane, inhibition of cell wall synthesis, and interference with essential cellular processes.

| Organism | Compound/Extract | Observed Effect | MIC/IC50 |

| Fungal Isolates | Woodfordin C | Inhibition of growth | 625–5000 μg/mL. mdpi-res.com |

| Saccharomyces cerevisiae | Woodfordin C | Reported activity. mdpi-res.compdf4pro.com | Not specified. |

| Aspergillus niger | Woodfordin C | Reported activity. mdpi-res.com | Not specified. |

Molecular Interactions with Microbial Components

The antimicrobial activity of Woodfordin A is believed to stem from its interaction with key microbial structures and enzymes. As a large polyphenolic molecule, it has the potential to engage in multiple non-covalent interactions.

One of the proposed primary targets is the bacterial cell wall. The peptidoglycan layer, a crucial component of both Gram-positive and Gram-negative bacterial cell walls, provides structural integrity. nih.govwikipedia.org It is suggested that flavonoids, such as those found in Woodfordia extracts, can form complexes with the bacterial cell wall, potentially disrupting its structure and function. rsc.org

Enzyme inhibition is another significant mechanism. The inhibition of DNA gyrase and topoisomerase II by Woodfordin C and other gallate derivatives directly interferes with DNA replication and repair, leading to bacterial cell death. rsc.orgnih.govijpsdronline.comnih.gov These enzymes are essential for managing the topological state of DNA during various cellular processes. patsnap.com

Mechanistic Studies of Anti-Inflammatory Activity

Woodfordin A has demonstrated potential as an anti-inflammatory agent in preclinical studies. Its mechanism of action is thought to involve the modulation of various inflammatory mediators.

Modulation of Inflammatory Mediators

The anti-inflammatory effects of Woodfordin A and related compounds are likely multifaceted, targeting several key components of the inflammatory cascade.

Inhibition of Enzymes: One of the primary mechanisms investigated is the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators. Extracts containing oenothein B, a compound structurally similar to Woodfordin A, have been shown to inhibit lipoxygenase and hyaluronidase. mdpi.com Lipoxygenases are enzymes that catalyze the production of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The IC50 values for lipoxygenase inhibition by these extracts were noted to be around 25 µg/mL. mdpi.com

Prostaglandin Synthesis: Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. anr.frthno.org While direct inhibition of PGE2 synthesis by Woodfordin A has not been definitively established, the anti-inflammatory properties of many natural compounds are attributed to their ability to suppress the cyclooxygenase (COX) enzymes that produce prostaglandins. nih.gov

Cytokine Modulation: Pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in orchestrating the inflammatory response. nih.govmdpi.comfrontiersin.orgfip.org While direct evidence for Woodfordin A modulating these specific cytokines is limited, the general anti-inflammatory profile of Woodfordia extracts suggests a potential interaction with these signaling molecules. For instance, some studies have shown that pro-inflammatory cytokines can influence the production of other inflammatory mediators like nitric oxide, and anti-inflammatory cytokines can counteract these effects. nih.gov

| Inflammatory Mediator/Enzyme | Compound/Extract | Observed Effect | IC50/Effective Concentration |

| Lipoxygenase | Extracts containing Oenothein B | Inhibition | ~25 µg/mL mdpi.com |

| Hyaluronidase | Extracts containing Oenothein B | Inhibition | ~5 µg/mL mdpi.com |

| Prostaglandin E2 Synthesis | - | Potential Inhibition (Inferred) | Not Determined |

| Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | - | Potential Modulation (Inferred) | Not Determined |

Cellular Pathways Involved in Anti-Inflammatory Responses

The anti-inflammatory activities of extracts from Woodfordia fruticosa, the plant from which Woodfordin A is isolated, have been investigated, pointing towards the modulation of key signaling molecules known as cytokines. Cytokines can be broadly categorized as pro-inflammatory, promoting inflammation, or anti-inflammatory, suppressing it. In preclinical studies, extracts of W. fruticosa have been shown to influence the production of both types.

For instance, evaluations using Enzyme-Linked Immunosorbent Assay (ELISA) have been employed to assess the induction of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). ijpsonline.comijpsonline.com One study observed that during the early phase of wound healing in rats, treatment with an ethanolic extract of W. fruticosa flowers led to an upregulation of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10. researchgate.net This suggests a complex immunomodulatory role for the plant's constituents, potentially orchestrating the initial inflammatory response necessary for tissue repair while also initiating anti-inflammatory signals. However, the specific contribution of Woodfordin A to these effects and its precise mechanisms of action on inflammatory pathways, such as the NF-κB signaling cascade, require further detailed investigation.

Mechanistic Studies of Antioxidant Activity

The antioxidant capacity of a compound is frequently evaluated by its ability to neutralize synthetic free radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. When a substance scavenges the DPPH radical, the color of the solution changes, which can be measured to determine the substance's antioxidant power.

Woodfordin A has demonstrated notable free radical scavenging ability in these tests. A study utilizing the DPPH assay reported a half-maximal inhibitory concentration (IC50) value for Woodfordin A of approximately 20.79 μg/mL. semanticscholar.org For context, various extracts of its source plant, Woodfordia fruticosa, have also been tested. A methanolic extract of W. fruticosa leaves showed very strong activity with an IC50 value of 1.86 ± 0.16 µg/mL, which was comparable to the standard antioxidant ascorbic acid (IC50 = 0.22 ± 0.02 µg/mL). ijpsonline.comresearchgate.net Another study on the flower extract reported an IC50 value of 30.85 ± 0.36 μg/ml. researchgate.net The differences in observed IC50 values can be attributed to the use of purified compound versus crude extracts and variations in experimental protocols.

Table 1: DPPH Radical Scavenging Activity of Woodfordin A and W. fruticosa Extracts

| Sample | IC50 Value (μg/mL) | Source |

|---|---|---|

| Woodfordin A | ~20.79 | semanticscholar.org |

| W. fruticosa Flower Extract | 30.85 ± 0.36 | researchgate.net |

| W. fruticosa Leaf Methanol (B129727) Extract | 1.86 ± 0.16 | ijpsonline.comresearchgate.net |

| Ascorbic Acid (Standard) | 0.22 ± 0.02 | researchgate.net |

Specific preclinical data detailing the redox potential and metal chelation properties of purified Woodfordin A are not extensively available in the reviewed scientific literature. Metal chelating agents can be considered secondary antioxidants because they can stabilize oxidized metal ions by decreasing their redox potential. semanticscholar.org However, studies focusing specifically on these properties for the isolated Woodfordin A compound were not identified.

Beyond direct radical scavenging, compounds can exert antioxidant effects by bolstering the body's own defense systems. This endogenous network includes antioxidant enzymes that neutralize reactive oxygen species.

Studies on ethanolic extracts of Woodfordia fruticosa flowers have shown that they can enhance these cellular defenses in preclinical models. In streptozotocin-induced diabetic rats, administration of the extract led to a significant increase in the activities of key antioxidant enzymes, including catalase, superoxide (B77818) dismutase (SOD), glutathione (B108866) reductase, and glutathione peroxidase. This was accompanied by a decrease in lipid peroxidation, indicating reduced oxidative damage to cellular lipids. These findings suggest that constituents within the W. fruticosa extract, which includes Woodfordin A, can support and upregulate the cellular antioxidant defense system. However, the direct effect and specific contribution of purified Woodfordin A on these enzymatic pathways remain to be elucidated.

Redox Potential and Metal Chelation Properties

Mechanistic Studies of Antidiabetic Activity

A key strategy in managing high blood sugar (hyperglycemia), particularly after meals, is to slow the digestion of carbohydrates. researchgate.net This can be achieved by inhibiting enzymes in the digestive tract, such as α-amylase, which is responsible for breaking down complex carbohydrates like starch into simpler sugars. researchgate.net By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is reduced.

Woodfordin A has been studied for its potential to act as an α-amylase inhibitor. In one in vitro investigation, Woodfordin A demonstrated an IC50 value of 444.98 μg/mL against α-amylase. semanticscholar.org Other research on fractions derived from W. fruticosa leaves also showed significant α-amylase inhibitory effects. For example, an n-hexane fraction of a methanolic extract displayed an IC50 value of 156.32 ± 1.32 µg/mL. ijpsonline.comresearchgate.net This was compared to the standard antidiabetic drug acarbose, which had an IC50 of 103.77 ± 1.02 µg/mL in the same study. ijpsonline.comresearchgate.net These findings indicate that Woodfordin A contributes to the α-amylase inhibitory activity of its source plant.

Table 2: α-Amylase Inhibitory Activity of Woodfordin A and Related Fractions

| Sample | IC50 Value (μg/mL) | Source |

|---|---|---|

| Woodfordin A | 444.98 | semanticscholar.org |

| W. fruticosa Leaf n-Hexane Fraction | 156.32 ± 1.32 | ijpsonline.comresearchgate.net |

| Acarbose (Standard Drug) | 103.77 ± 1.02 | ijpsonline.comresearchgate.net |

Other Potential Antidiabetic Mechanisms

Beyond its primary effects, Woodfordin A is believed to exert its antidiabetic potential through several other mechanisms. The compound's multifaceted nature allows it to interact with various biological pathways involved in glucose homeostasis.

One significant alternative mechanism is the inhibition of carbohydrate-hydrolyzing enzymes other than α-glucosidase. mdpi.comnih.gov Research into extracts from Woodfordia fruticosa, the plant from which Woodfordin A is derived, has pointed towards the inhibition of α-amylase. mdpi.comresearchgate.net This enzyme is crucial for breaking down complex carbohydrates in the digestive tract. mdpi.com By inhibiting α-amylase, Woodfordin A can slow the absorption of glucose, leading to a more controlled rise in blood sugar levels after a meal. nih.gov This approach is a key strategy in managing postprandial hyperglycemia. scholarsresearchlibrary.combiomedpharmajournal.org

The antioxidant properties inherent to polyphenolic compounds like Woodfordin A may also contribute to its antidiabetic effects. frontiersin.org Oxidative stress is a known factor in the progression of diabetes and its complications, as it can impair the function of pancreatic β-cells and reduce insulin (B600854) sensitivity. frontiersin.orgnih.gov By neutralizing harmful free radicals, Woodfordin A can help protect these vital cells and tissues from oxidative damage, thereby supporting better insulin function and secretion. frontiersin.orgrjptonline.org

Furthermore, investigations into related macrocyclic tannins suggest a potential role in modulating cellular signaling pathways. One such pathway involves protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling cascade. frontiersin.org Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes, as it can enhance insulin receptor sensitivity. frontiersin.orgsioc-journal.cn While direct studies on Woodfordin A's effect on PTP1B are still emerging, the activity of similar natural polyphenols in this area suggests it as a plausible mechanism of action. frontiersin.orgvitamindwiki.comfrontiersin.org

Mechanistic Studies of Antitumor Activity (in context of related woodfordins)

The antitumor properties of woodfordins, a class of macrocyclic ellagitannins that includes Woodfordin A, have been explored through various mechanistic studies. These investigations often focus on related compounds, such as Woodfordin C, to elucidate the broader therapeutic potential of this chemical family. nih.govnih.gov

Woodfordins have demonstrated significant antiproliferative and cytotoxic effects across a spectrum of human cancer cell lines. nih.govcapes.gov.br These compounds can effectively suppress cancer cell growth and induce programmed cell death, or apoptosis. researchgate.net For example, Woodfordin C, along with other related tannins like oenothein B, has been shown to significantly inhibit the growth of various human carcinoma cell lines. nih.gov The antitumor effects appear to be linked not only to direct cytotoxicity but also to host-mediated mechanisms. nih.govcapes.gov.br

The inhibitory action is typically dose-dependent, meaning the impact on cell viability and proliferation increases with higher concentrations of the compound. researchgate.net This activity has been observed in a variety of cancer types, highlighting the broad-spectrum potential of these natural products. nih.govnih.gov

Table 1: Inhibitory Effects of Woodfordins on Various Carcinoma Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| KB | Human Oral Epidermoid Carcinoma | Growth Inhibition | nih.govnih.gov |

| HeLa | Human Cervical Cancer | Growth Inhibition | nih.gov |

| DU-145 | Human Prostate Carcinoma | Growth Inhibition | nih.gov |

| Hep 3B | Human Hepatocellular Carcinoma | Growth Inhibition | nih.gov |

| PC-1 | Human Lung Carcinoma | Growth Inhibitory Activity | nih.gov |

| MKN45 | Human Gastric Cancer | Moderate Growth Inhibitory Activity | nih.gov |

| MCF-7 | Human Breast Cancer | Growth Inhibition | researchgate.net |

A primary mechanism underlying the antitumor activity of woodfordins is their ability to target enzymes that are critical for the growth and survival of cancer cells. nih.gov A key enzyme in this context is DNA topoisomerase II. nih.govepa.govjst.go.jp This enzyme is essential for managing the topological state of DNA during replication, transcription, and chromosomal segregation. By inhibiting DNA topoisomerase II, these compounds can introduce DNA strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells. nih.gov

Woodfordin C, in particular, has been identified as a potent inhibitor of DNA topoisomerase II. nih.govnih.gov Its inhibitory activity has been reported to be even stronger than some conventional chemotherapy agents like etoposide (B1684455) and doxorubicin. nih.gov The mechanism is believed to involve the inhibition of DNA synthesis, without affecting RNA or protein synthesis. nih.gov This targeted action underscores the potential of woodfordins as a basis for developing new anticancer therapies. nih.gov

Beyond topoisomerase II, there is potential for woodfordins to inhibit other enzymes involved in cancer progression, such as protein kinases, which are crucial for cell signaling pathways that regulate proliferation and metastasis. vitamindwiki.commdpi.com

Table 2: Enzyme Inhibition Profile of Woodfordins

| Enzyme | Function in Cancer | Effect of Woodfordins | Reference |

| DNA Topoisomerase II | DNA replication, transcription, chromosome segregation | Potent Inhibition | nih.govnih.gov |

| Protein Kinases | Cell signaling, proliferation, growth | Potential Inhibition | vitamindwiki.com |

Structure Activity Relationship Sar Studies of Woodfordin a

Identification of Pharmacophores and Active Structural Moieties

A pharmacophore is an abstract representation of the steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. nih.govwikipedia.org For large, intricate molecules like the ellagitannin Woodfordin A, identifying the precise pharmacophore is a complex task that relies on understanding its structural components.

The primary active structural moiety of Woodfordin A is its macrocyclic ellagitannin core. This large ring structure, formed by linkages between a glucose core and various polyphenolic units like galloyl groups, creates a distinct three-dimensional conformation. nih.gov This specific shape is crucial for its ability to bind to biological targets, such as enzymes. For instance, the related compound Woodfordin C exerts its antitumor effect by inhibiting DNA topoisomerase II, an activity that is highly dependent on its macrocyclic structure. iafaforallergy.commdpi.com

The key pharmacophoric features of Woodfordin A and related tannins are believed to include:

Multiple Phenolic Hydroxyl Groups: These groups, present on the galloyl and other constituent moieties, act as crucial hydrogen bond donors and acceptors. taylorandfrancis.com This allows the molecule to form multiple points of contact with amino acid residues in the active site of a target protein. chemrxiv.org

Aromatic Rings: The numerous phenyl rings within the structure contribute to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues of a target protein. chemrxiv.org

The Macrocyclic Ring: The macrocycle itself acts as a scaffold, holding the hydroxyl and aromatic groups in a specific spatial orientation. This pre-organized conformation reduces the entropic penalty of binding to a receptor, contributing to high-affinity interactions. The constrained nature of the macro-ring is a key feature for the potent biological activity observed in compounds like Woodfordin C and Oenothein B. nih.gov

Tannins are known to exert biological effects, such as antibacterial activity, by binding irreversibly to proteins, and the dense presentation of hydroxyl groups on the Woodfordin A scaffold is critical for such interactions. nih.gov

Impact of Substituent Changes on Biological Potency

While specific synthetic derivatization and SAR studies on Woodfordin A are not extensively documented in publicly available literature, general principles can be inferred from studies on related polyphenolic compounds. These modifications can significantly influence the molecule's biological profile by altering its size, polarity, and hydrogen-bonding capabilities.

Key substituent effects in related polyphenols include:

Galloylation: The number and placement of galloyl groups are often critical determinants of potency. Research on other flavonoids has shown that the addition of a galloyl group can significantly enhance biological activity, such as α-glucosidase inhibition. arabjchem.org This suggests that increasing the degree of galloylation on the Woodfordin A scaffold could potentially boost its efficacy.

Hydroxylation: The quantity and stereochemical orientation of hydroxyl (-OH) groups are paramount. The biological activity of similar natural compounds has been shown to be sensitive to the orientation (α or β) of a single hydroxyl group, with one isomer being significantly more active than the other. ukzn.ac.za The numerous phenolic hydroxyls on Woodfordin A are fundamental to its antioxidant and enzyme-inhibiting activities.

Acetylation and Methylation: Modifying hydroxyl groups through acetylation (addition of an acetyl group) or methylation (addition of a methyl group) can have a profound impact. Acetylation was found to increase the antiplasmodial activity of a related compound, likely by altering its lipophilicity and membrane permeability. ukzn.ac.za Conversely, methylation would remove hydrogen bond donating ability, which could be detrimental or beneficial depending on the specific target interaction.

Glycosidation: The attachment of additional sugar units to the core structure often has a significant impact on activity. In many flavonoid studies, glycosidation leads to a decrease in inhibitory potency. arabjchem.org

| Modification | General Impact on Biological Potency | Rationale | Source |

| Addition of Galloyl Groups | Increase | Enhances binding interactions with target proteins. | arabjchem.org |

| Change in -OH Orientation | Significant Alteration | Affects the molecule's 3D shape and fit within a receptor's binding site. | ukzn.ac.za |

| Acetylation of -OH Groups | Increase/Decrease | Alters lipophilicity, membrane permeability, and hydrogen bonding capacity. | ukzn.ac.za |

| Glycosidation (Adding Sugars) | Decrease | Can sterically hinder the molecule from fitting into the target's active site. | arabjchem.org |

Comparative SAR Analysis with Related Polyphenolic Compounds (e.g., Woodfordin C, Oenothein B)

Woodfordin A belongs to a class of macrocyclic hydrolyzable tannin dimers, which includes the well-studied compounds Woodfordin C and Oenothein B. nih.gov These compounds are often isolated from the same plant sources, such as Woodfordia fruticosa, and share a similar structural framework but differ in the specifics of their chemical linkages or substituent positions. iafaforallergy.comnih.gov

Comparison with Woodfordin C: Woodfordin C is a renowned macrocyclic tannin dimer with demonstrated antitumor activity, which it achieves through the inhibition of DNA topoisomerase II. nih.goviafaforallergy.com Woodfordin C and Oenothein B are isomers, differing only in the location of a galloyl group on one of the glucose units. nih.gov The structural variance between Woodfordin A and Woodfordin C, though subtle, would result in different three-dimensional conformations and flexibility. This, in turn, influences how effectively each molecule can fit into the binding pocket of a biological target, explaining potential differences in potency and selectivity. For example, Woodfordin C and the related Woodfordin D have shown cytotoxic activity against various cancer cell lines, with their efficacy being structure-dependent. nih.gov

Comparison with Oenothein B: Oenothein B is another potent, host-mediated antitumor macrocyclic ellagitannin. nih.govnih.gov It is considered a benchmark compound in this class. The comparative SAR between Woodfordin-type tannins and Oenothein B highlights the critical role of the macrocyclic structure and the nature of the polyphenolic units. The primary structural difference between Oenothein B and its isomer Woodfordin C is the attachment point of a galloyl group, yet this minor change can lead to variations in biological activity. nih.gov Both Oenothein B and Woodfordin C have shown significant cytotoxicity against human oral squamous cell carcinoma and salivary gland tumor cell lines, indicating that the shared macrocyclic ellagitannin pharmacophore is responsible for this class of activity. nih.gov

| Compound | Structural Class | Key Biological Activity Noted | Structural Relationship/Key Feature | Source |

| Woodfordin A | Dimeric Hydrolyzable Tannin | Antitumor Activity | Macrocyclic structure. Isolated alongside Woodfordin B and C. | nih.gov |

| Woodfordin C | Dimeric Hydrolyzable Tannin | Antitumor (DNA Topoisomerase II inhibitor), Cytotoxic | Macrocyclic structure. Isomer of Oenothein B. | nih.goviafaforallergy.comnih.gov |

| Oenothein B | Dimeric Hydrolyzable Tannin | Antitumor (Host-mediated), Cytotoxic, 5α-reductase inhibitor | Macrocyclic structure. Considered a lead compound for this class. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org This approach moves beyond qualitative descriptions to provide predictive models for assessing the activity of novel or untested molecules. jocpr.com

While specific, published QSAR models focusing exclusively on Woodfordin A were not identified in the search, the established methodology provides a clear framework for how such a study would be conducted.

The process for developing a QSAR model for Woodfordin A and its analogues would include:

Data Set Assembly: The first step involves compiling a data set of structurally related ellagitannins (e.g., Woodfordin A, C, D; Oenothein A, B) for which consistent biological activity data (such as IC₅₀ values for cytotoxicity or enzyme inhibition) has been measured under uniform conditions. researchgate.net

Molecular Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors would be calculated using specialized software. nih.gov These numerical values represent different aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: (e.g., HOMO/LUMO energies, partial charges, dipole moment) which describe a molecule's electronic characteristics. nih.gov

Steric/Topological Descriptors: (e.g., molecular weight, volume, surface area, shape indices) which describe the molecule's size and shape.

Hydrophobic Descriptors: (e.g., LogP) which quantify lipophilicity.

3D Descriptors: (e.g., from CoMFA or CoMSIA) which describe the 3D fields around the molecule. wikipedia.org

Model Generation and Validation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.netnih.gov The resulting model's robustness and predictive power must be rigorously validated using statistical metrics and test sets of compounds that were not used in the model's creation. nih.gov

A hypothetical QSAR model for this class of tannins might quantitatively confirm the importance of the number of hydrogen bond donors (hydroxyl groups) and specific electrostatic and steric fields, providing a powerful predictive tool for designing new analogues with enhanced potency.

Target Identification and Mechanism of Action Elucidation

Genetic Interaction and Functional Genomics Approaches

Functional genomics provides powerful tools to probe the function of genes within a cellular context and can be used to identify targets of bioactive compounds. These genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9 screens, can identify genes that either enhance or suppress the effects of a compound, thereby uncovering its targets or key pathway components. nih.gov

In an RNAi screen, libraries of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to systematically knock down the expression of individual genes across the genome. nih.govwikipedia.org Similarly, a CRISPR screen uses a library of guide RNAs to create targeted gene knockouts. crisprmedicinenews.comnih.gov Cells are treated with this genetic library and then exposed to Woodfordin A. If the knockdown or knockout of a particular gene makes the cells more sensitive or, conversely, more resistant to Woodfordin A, it implies that this gene (or its protein product) is involved in the compound's mechanism of action. crisprmedicinenews.com For instance, if knocking out a specific protein eliminates the cytotoxic effect of Woodfordin A, that protein could be its direct target. While no specific functional genomics screens have been published for Woodfordin A, these methods are proposed as key experimental strategies to identify the proteins and pathways it affects.

Computational Inference and Molecular Docking Studies

Computational methods serve as a valuable predictive tool in target identification, allowing researchers to screen vast virtual libraries of proteins to find potential binding partners for a small molecule. nih.gov These in silico approaches can narrow down the list of candidate targets for subsequent experimental validation. dntb.gov.ua

Molecular docking is a prominent computational technique that simulates the interaction between a ligand (Woodfordin A) and a protein target. jpionline.org Using the known three-dimensional structures of proteins, docking algorithms predict the most likely binding pose of the compound within a protein's active or allosteric site. stanford.edu The software then calculates a "docking score," which estimates the binding affinity. mdpi.com By docking Woodfordin A against a database of thousands of protein structures, scientists can generate a ranked list of potential targets. This approach is particularly useful for prioritizing proteins for biochemical or genetic validation. nih.gov While specific molecular docking studies for Woodfordin A are not yet widely published, this method is standard for exploring the potential targets of novel phytoconstituents. jpionline.orgresearchgate.net

Integrated Approaches for Comprehensive Mechanism Elucidation

The most robust understanding of a compound's mechanism of action comes from integrating data from multiple complementary approaches. nih.govvitamindwiki.com Each method has its own strengths and weaknesses, and a consensus from different techniques provides a higher degree of confidence in the identified targets.

For Woodfordin A, an integrated strategy would be essential. For example, a list of potential targets generated from a computational docking screen could be prioritized for validation using biochemical pull-down assays. Proteomics data might reveal that Woodfordin A treatment leads to the upregulation of specific immune-related proteins. This finding would align with research showing that the antitumor activity of Woodfordin A is host-mediated, involving the stimulation of macrophages to produce interleukin-1 (IL-1). mdpi.com

Furthermore, a functional genomics screen could be employed to confirm if these immune pathway components are essential for the compound's activity. This integrated approach allows researchers to move from a list of potential binding partners to a validated biological mechanism. It helps distinguish direct targets from downstream effects and clarifies the complex interplay between Woodfordin A and the cellular machinery, ultimately elucidating its role as an immunomodulatory agent.

Analytical Methodologies for Woodfordin a Quantification

Chromatographic Quantification Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the quantitative analysis of complex polyphenolic compounds like Woodfordin A. These methods separate the analyte from a complex matrix, allowing for precise measurement.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a widely used technique for the analysis of tannins and related polyphenols. nih.gov PDA detectors offer an advantage over single-wavelength UV detectors by allowing for the simultaneous acquisition of absorbance data across a range of wavelengths, which is useful for method development and peak purity assessment. pharmaknowledgeforum.com

For the quantification of Woodfordin A, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by gradually increasing the organic solvent concentration in the mobile phase (gradient elution).

Methodological Details:

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for separating large polyphenolic compounds. researchgate.net

Mobile Phase: A binary solvent system is common, typically consisting of an aqueous phase (e.g., water with a small percentage of acid like formic or phosphoric acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol). researchgate.nethantopic.com Acetonitrile is often preferred due to its lower UV cutoff. pharmaknowledgeforum.com

Detection: Woodfordin A contains numerous phenolic groups, which act as chromophores. The maximum absorbance (λmax) for ellagitannins is typically in the range of 250-280 nm, making this an appropriate wavelength range for detection.

Quantification: The concentration of Woodfordin A is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from authentic standards of known concentrations.

While HPLC-UV/PDA is robust and widely available, it may lack the sensitivity required for detecting very low concentrations of the analyte and can be susceptible to interference from co-eluting compounds with similar UV spectra. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and greater sensitivity. nih.gov When coupled with a Mass Spectrometry (MS) detector, particularly a tandem mass spectrometer (MS/MS), it becomes an exceptionally powerful tool for quantitative analysis. researchgate.net UHPLC-MS/MS offers unparalleled selectivity and sensitivity, enabling the quantification of analytes at very low levels, even in complex matrices. utupub.fioaepublish.com

The analysis of large, complex ellagitannins similar to Woodfordin A has been successfully demonstrated using UHPLC-MS/MS. utupub.fi

Methodological Details:

Chromatography: A short C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is often used with a fast gradient. oaepublish.comnih.gov The mobile phase composition is similar to that used in HPLC, such as water and acetonitrile with formic acid. oaepublish.com

Ionization: Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in negative ion mode, which is highly effective for phenolic compounds. utupub.fi

Mass Analysis: For quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of Woodfordin A is selected in the first quadrupole, fragmented in the collision cell, and one or more specific product ions are monitored in the third quadrupole. This process is highly specific and significantly reduces matrix interference. oaepublish.comlcms.cz

The combination of retention time and specific precursor-to-product ion transitions provides a very high degree of confidence in the identification and quantification of the target compound. lcms.cz

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

Spectroscopic Quantification Methods

While chromatographic methods are preferred for specific quantification, spectroscopic methods can be used for estimating the total content of related compounds in an extract.

UV-Visible spectrophotometry is a common method for determining the total phenolic content (TPC) or total tannin content of a plant extract. nih.gov The Folin-Ciocalteu method is a widely used assay for TPC, where the reagent reacts with phenolic compounds to produce a blue-colored complex that can be measured spectrophotometrically (around 760 nm). nih.govresearchgate.netjabonline.in The results are typically expressed as gallic acid equivalents (GAE). jabonline.in While this method is simple and rapid, it is non-specific and measures the entire phenolic profile of the extract, not just Woodfordin A. nih.gov

Another advanced spectroscopic technique, quantitative Nuclear Magnetic Resonance (qNMR), has potential for the analysis of tannins. researchgate.net By integrating the signals of specific protons in the ¹H-NMR spectrum relative to an internal standard of known concentration, an absolute quantification can be achieved without the need for an authentic standard of the analyte. However, this method requires a high degree of sample purity to avoid signal overlap and is generally less sensitive than MS-based methods. researchgate.net

Method Validation Parameters (e.g., LOD, LOQ, Linearity, Accuracy, Precision)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. globalresearchonline.neteuropa.eu Method validation is a key requirement according to international guidelines, such as those from the International Conference on Harmonisation (ICH). scribd.com The main parameters evaluated are: